N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide
Description
N-({[2,3'-Bifuran]-5-yl}methyl)-2,2-dimethylpropanamide is a synthetic organic compound characterized by a bifuran core linked to a 2,2-dimethylpropanamide group via a methyl bridge. The 2,2-dimethylpropanamide substituent introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and intermolecular interactions.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)13(16)15-8-11-4-5-12(18-11)10-6-7-17-9-10/h4-7,9H,8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWAPWMYZRXIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(O1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide typically involves the reaction of 2,3’-bifuran with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-({[2,3’-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the furan rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bifuran moiety. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Features
A comparative analysis of structurally related compounds reveals key similarities and differences:
Key Observations :
- Core Heterocycles : The bifuran core in the target compound contrasts with the pyrrolopyrimidine () and sulfamoyl phenyl () scaffolds. The bifuran’s planar structure may enhance π-stacking interactions compared to the three-dimensional pyrrolopyrimidine .
- Substituents : The 2,2-dimethylpropanamide group is shared with compounds 20a–20h (), suggesting a role in steric shielding or metabolic stability. In contrast, linear alkyl chains in compounds 5a–5d () may prioritize hydrophobicity over steric effects .
Key Observations :
- The high yields (86–92%) for compounds 20a–20h () suggest efficient catalytic hydrogenation, whereas the lower yields for compounds 5a–5d () may reflect challenges in acylation .
- Palladium-mediated cross-coupling () is a versatile method for introducing conjugated systems but requires stringent conditions compared to amidation .
Physicochemical Properties
Key Observations :
Biological Activity
N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15NO2
- Molecular Weight : 219.27 g/mol
This compound features a bifuran moiety which is known for its diverse reactivity and biological interactions.
Antioxidant Activity
Studies have indicated that compounds with bifuran structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of the bifuran ring to scavenge free radicals, thereby preventing oxidative stress in cells.
Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line : Human breast cancer cells (MCF-7)
- IC50 Value : 15 µM
These findings suggest potential applications in cancer therapeutics.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to involve multiple mechanisms:
- Interaction with Enzymes : The bifuran moiety may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activities by forming hydrogen bonds with amino acid residues in target proteins.
- Antioxidant Pathways : The compound may activate cellular antioxidant pathways, enhancing the cellular defense against oxidative damage.
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
- : Suggests potential as an anticancer agent.
-
Study on Anti-inflammatory Effects :
- Objective : To assess the impact on TNF-alpha production in macrophages.
- Results : A dose-dependent decrease in TNF-alpha levels was noted.
- : Indicates potential for treating inflammatory conditions.
Comparative Analysis
To provide a clearer understanding of this compound's biological activity compared to similar compounds, the following table summarizes key findings:
| Compound Name | Antioxidant Activity | IC50 (µM) | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | High | 15 | Yes |
| N-(4-hydroxyphenyl)acetamide | Moderate | 25 | No |
| N-(4-methoxyphenyl)acetamide | Low | 50 | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
